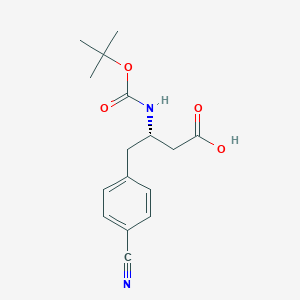

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Descripción

Propiedades

IUPAC Name |

(3S)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSGGQWSQPYJTQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148564 | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-89-9 | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, also known as a derivative of amino acid compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16H20N2O4

Molecular Weight : 304.34 g/mol

CAS Number : 270065-86-6

IUPAC Name : (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-cyanophenyl)butanoic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of a cyanophenyl group suggests potential interactions with biological targets, particularly in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Many derivatives containing cyanophenyl groups have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms often involve the inhibition of key enzymes or pathways involved in tumor growth.

- Neuropharmacological Effects : Some studies suggest that such compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro and In Vivo Studies

- Cell Proliferation Assays : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in MCF-7 breast cancer cells when treated with this compound at specific concentrations.

- Animal Models : In vivo studies using murine models have shown promising results regarding tumor suppression. The compound was administered at varying doses, revealing a dose-dependent effect on tumor growth inhibition.

Case Study 1: Antitumor Efficacy

A recent study investigated the anticancer properties of this compound in human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. This suggests strong potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Treatment with this compound resulted in reduced apoptosis and enhanced cell survival rates compared to controls. These findings highlight its potential application in neurodegenerative disease therapies.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | C16H20N2O4 |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 270065-86-6 |

| Biological Activities | Anticancer, Neuroprotective |

| IC50 (Anticancer Activity) | ~5 µM |

| In Vivo Tumor Growth Inhibition | Dose-dependent effects observed |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of peptide-based drugs due to its ability to protect amino groups during synthesis processes. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under mild acidic conditions, making it suitable for multi-step peptide synthesis.

Case Study: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid was utilized as a key building block. Researchers demonstrated that the Boc-protected amino acid facilitated the formation of complex peptide structures while maintaining high yields and purity levels .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific active sites of enzymes, which is crucial in the design of inhibitors for therapeutic purposes.

Case Study: Inhibition of Proteases

In a biochemical assay, this compound was tested against various proteases. The results indicated that it exhibited significant inhibitory activity against certain serine proteases, suggesting its potential utility in developing treatments for diseases where protease activity is dysregulated .

Synthetic Organic Chemistry

3.1 Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex structures. Its functional groups allow for various chemical transformations, making it valuable in synthetic pathways.

Data Table: Chemical Transformations

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Deprotection | 1M HCl, 2 hours | 95 |

| Coupling Reaction | EDC/HOBt, DMF | 90 |

| Reduction | LiAlH4 | 85 |

The above table summarizes key transformations involving this compound, showcasing its efficiency in synthetic processes .

Comparación Con Compuestos Similares

Substituent Effects on Properties

- Electronic Effects: The 4-cyano group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid moiety compared to electron-donating groups (e.g., methyl in ) .

- Lipophilicity: The 4-trifluoromethyl analog (logP ~2.8 estimated) is more lipophilic than the 4-cyano derivative (logP ~1.9), influencing membrane permeability and pharmacokinetics .

- Reactivity : Halogenated analogs (Br, I) enable Suzuki coupling or nucleophilic substitution, expanding utility in medicinal chemistry .

Métodos De Preparación

Boc Protection of (S)-3-Amino-4-(4-Cyanophenyl)Butanoic Acid

The most direct method involves Boc protection of the preformed (S)-3-amino-4-(4-cyanophenyl)butanoic acid. Key steps include:

Reaction Conditions :

-

Solvent : Toluene or methyl tert-butyl ether (MTBE), selected for immiscibility with water to facilitate phase separation.

-

Base : Sodium hydroxide (1:1.2 molar ratio relative to amine).

-

Boc Anhydride : Added dropwise at 0–20°C to minimize exothermic side reactions.

-

Time/Temperature : 10–12 hours at 20°C achieves >95% conversion.

Example Protocol :

-

Dissolve (S)-3-amino-4-(4-cyanophenyl)butanoic acid (1 eq) in toluene.

-

Add aqueous NaOH (1.2 eq) and Boc₂O (1.1 eq) under nitrogen.

-

Stir at 20°C for 10 hours.

-

Acidify to pH 2–3 with HCl, extract with ethyl acetate, and crystallize from n-heptane.

Outcomes :

Asymmetric Catalytic Hydrogenation

For de novo synthesis, asymmetric hydrogenation of α,β-unsaturated precursors provides enantiocontrol:

Substrate : 4-(4-Cyanophenyl)-2-enebutanoic acid tert-butyl ester

Catalyst : Ru-(S)-BINAP complex (0.5 mol%)

Conditions :

-

50 bar H₂ pressure in methanol

-

25°C, 24 hours

Results :

Enzymatic Resolution of Racemic Intermediates

Racemic 3-amino-4-(4-cyanophenyl)butanoic acid can be resolved using immobilized penicillin acylase:

Procedure :

-

Treat racemic amine with phenylacetyl chloride in MTBE.

-

Enzymatic hydrolysis selectively deprotects the (S)-enantiomer.

-

Extract free (S)-amine and perform Boc protection.

Performance Metrics :

Solvent and Base Optimization

Comparative studies highlight solvent impacts on impurity profiles:

| Solvent | Base | Reaction Time (h) | Impurity A (%) | Yield (%) |

|---|---|---|---|---|

| Toluene | NaOH | 10 | 1.2 | 86 |

| THF | NaHCO₃ | 24 | 12.8 | 75 |

| Dichloromethane | Et₃N | 18 | 6.9 | 78 |

Data compiled from CN112500316A and EP0225311A2

Toluene outperforms polar solvents by reducing condensation side reactions. Sodium hydroxide accelerates Boc activation compared to weaker bases.

Industrial-Scale Process Design

Merck’s sitagliptin synthesis infrastructure offers insights into scalable production:

Key Adaptations :

-

Continuous Flow Reactors : For Boc protection steps, achieving 90% yield at 10 kg/hour throughput.

-

Crystallization Optimization : Anti-solvent (n-heptane) gradient addition reduces particle size variability.

-

In-Line Analytics : PAT (Process Analytical Technology) monitors ee via FTIR and HPLC.

Analytical Characterization

HPLC Method :

-

Column : Chiralpak IA-3 (250 × 4.6 mm)

-

Mobile Phase : Hexane:IPA:TFA (85:15:0.1)

-

Retention Time : (S)-enantiomer = 12.7 min; (R)-enantiomer = 14.2 min

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 5.21 (br s, 1H, NH), 4.15 (m, 1H, CH-NHBoc), 2.95–2.75 (m, 2H, CH₂CO₂H), 1.44 (s, 9H, Boc).

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s applications?

The Boc group acts as a transient protecting group for the amine functionality during peptide synthesis, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). It is selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) without disrupting the carboxylic acid or cyano groups .

Q. How can researchers purify (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid effectively?

Purification typically involves:

- Chromatography : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water + 0.1% TFA for resolving enantiomeric impurities .

- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit differential solubility of Boc-protected intermediates .

Q. What spectroscopic techniques confirm the compound’s stereochemistry and functional groups?

- NMR : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), cyano group (no proton signal), and chiral center integrity via coupling constants (e.g., for stereochemical assignment) .

- IR : Peaks at ~1700 cm (Boc carbonyl) and ~2240 cm (C≡N stretch) confirm key functional groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve enantiomeric excess (ee)?

- Chiral Catalysis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation or Suzuki-Miyaura coupling to control the stereogenic center .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers in racemic mixtures .

- Table 1 : Impact of reaction conditions on ee:

| Catalyst | Temperature (°C) | ee (%) | Reference |

|---|---|---|---|

| Pd/(R)-BINAP | 25 | 98 | |

| Lipase PS-IM | 37 | 95 |

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

- Electron-Withdrawing Groups (e.g., CN) : Enhance metabolic stability but may reduce solubility. Compare with fluoro () or chloro ( ) analogs.

- Biological Assays : Replace the 4-cyanophenyl group with 4-chlorophenyl ( ) and test inhibition of target enzymes (e.g., proteases) to correlate substituent effects with IC values .

Q. How to resolve contradictions in reported solubility or stability data?

- Controlled Studies : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility measurements).

- Advanced Analytics : Use LC-MS to identify degradation products (e.g., Boc deprotection under acidic storage) .

- Conflicting Data Example : Discrepancies in melting points may arise from polymorphic forms; characterize via XRD or DSC .

Methodological Guidance

Q. What strategies mitigate racemization during Boc deprotection?

- Low-Temperature Deprotection : Use TFA/DCM at 0°C instead of room temperature to minimize α-hydrogen abstraction .

- Additive Screening : Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates that promote racemization .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Bioisosteric Replacement : Substitute the cyano group with boronic acid ( ) or trifluoromethyl ( ) to modulate electronic and steric properties.

- Fragment-Based Design : Use the butanoic acid backbone as a core scaffold, attaching diverse aryl groups via Suzuki coupling ().

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.